molecular formula C6H10Cl2Si B14569198 CID 78065778

CID 78065778

Cat. No.: B14569198
M. Wt: 181.13 g/mol
InChI Key: QWHKFURFRCUDHM-UHFFFAOYSA-N
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Description

CID 78065778 (PubChem Compound Identifier 78065778) is a chemical compound cataloged in the PubChem database. The lack of direct references to this compound in the provided sources limits a comprehensive introduction. For context, PubChem CIDs are unique identifiers assigned to chemical entities, enabling systematic classification and cross-referencing in databases .

Properties

Molecular Formula

C6H10Cl2Si

Molecular Weight

181.13 g/mol

InChI

InChI=1S/C6H10Cl2Si/c1-2-3-4-5-9-6(7)8/h4-6H,2-3H2,1H3

InChI Key

QWHKFURFRCUDHM-UHFFFAOYSA-N

Canonical SMILES

CCCC=C[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065778 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and advanced techniques to ensure consistency and efficiency. The process involves the use of high-quality raw materials and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The silicon-chloride bonds in CID 78065778 are highly susceptible to hydrolysis, a common reaction for chlorosilanes. Key pathways include:

Reaction Conditions Products Mechanism
Water (H₂O) at room temperatureC₆H₁₀Si(OH)₂ (silanediol) + 2 HClNucleophilic substitution at Si center
Moist air (gradual exposure)Partial hydrolysis to silanol intermediatesStepwise chloride replacement by hydroxyl groups

This reactivity is consistent with chlorosilanes, where Si–Cl bonds are replaced by Si–OH groups in protic environments .

Nucleophilic Substitution

The chloride ligands on silicon can be displaced by stronger nucleophiles:

Nucleophile Reaction Outcome Applications
Grignard reagents (RMgX)Formation of Si–R bonds (e.g., C₆H₁₀SiR₂)Synthesis of functionalized silanes
Alcohols (ROH)Alkoxysilanes (C₆H₁₀Si(OR)₂) + 2 HClPrecursors for silicone polymers
Amines (NH₃/R₂NH)Aminosilanes (C₆H₁₀Si(NR₂)₂) + 2 HClSurface modification agents

These reactions exploit the electrophilic silicon center, which readily accepts electron-rich nucleophiles .

Alkene Functionalization

The pentenyl chain (C=C) in this compound participates in typical alkene reactions:

Reagent Product Conditions
H₂ (Catalytic hydrogenation)C₆H₁₂Cl₂Si (saturated silane)Pd/C, H₂ gas, 25–60°C
Halogens (X₂)Vicinal dihalides (C₆H₁₀Cl₂SiX₂)X₂ (Cl₂, Br₂) in inert solvent
Epoxidation (RCO₃H)Epoxide-functionalized silanePeracid (e.g., mCPBA), 0–25°C

The alkene’s electron density may be influenced by the adjacent silicon atom, potentially altering reaction kinetics compared to simple alkenes .

Thermal Decomposition

At elevated temperatures (>200°C), this compound may undergo Si–C bond cleavage or rearrangement:

Process Outcome Byproducts
PyrolysisSilicon-containing fragments + HClChar, chlorinated hydrocarbons
Catalytic decompositionSiloxanes (Si–O–Si networks)Dependent on catalyst (e.g., AlCl₃)

Stability under thermal stress remains unquantified in literature, but analogous chlorosilanes exhibit limited thermal resilience .

Coordination Chemistry

The silicon atom can act as a Lewis acid, forming complexes with Lewis bases:

Lewis Base Complex Structure Stability
Ethers (R₂O)[C₆H₁₀Cl₂Si←OR₂]Weak, reversible at room temperature
Phosphines (PR₃)[C₆H₁₀Cl₂Si←PR₃]Moderate, ligand-dependent

Such interactions are critical in catalytic applications but require experimental validation for this compound .

Environmental Reactivity

Parameter Relevance Data
Hydrolysis half-lifeEstimated <1 hour in aqueous mediaDerived from QSAR models
PhotodegradationPotential Cl radical releaseRequires UV irradiation

Environmental persistence is likely low due to rapid hydrolysis, but chlorinated byproducts raise ecological concerns .

Scientific Research Applications

CID 78065778 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065778 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Studies on structurally similar compounds often utilize mass spectrometry (MS) and chromatographic techniques (e.g., GC-MS, LC-ESI-MS) to differentiate isomers or analogs. For example:

  • Tubocurarine (CID 6000) was compared with analogs using four key molecular descriptors (e.g., molecular weight, polarity, logP), with placental transfer class (C/NC) as a critical parameter .
  • Colchicine (CID 6167) and its analogs were analyzed via MS-based fragmentation (e.g., collision-induced dissociation, CID) to distinguish structural features .

Hypothetical Approach for CID 78065778: If this compound shares structural motifs with known compounds (e.g., boronic acids, heterocycles), comparisons could focus on:

  • Polar Surface Area (TPSA) : Impacts bioavailability and membrane permeability. For example, CAS 20358-06-9 (PubChem ID 2049887) has a TPSA of 67.15 Ų .
  • LogP (Partition Coefficient) : Affects solubility and distribution. CAS 1046861-20-4 (PubChem ID 53216313) has logP values ranging from 0.0–2.85 depending on the computational model .

Pharmacological and Functional Comparisons

Evidence from clinical studies highlights the importance of functional analogs:

  • Chemical Inducers of Dimerization (CIDs) : Photocleavable CIDs like pRap are compared based on cell permeability, spatial selectivity, and intracellular manipulation efficiency .
  • Chemotherapy-Induced Diarrhea (CID) Prevention : Compounds like moxibustion were evaluated for efficacy in reducing CID incidence (8.3% vs. 26.4% in control groups) .

Data-Driven Comparisons

Machine learning models and cheminformatics tools are pivotal for comparing compounds lacking experimental data. For instance:

  • Descriptor-Based Models: Compounds are ranked by similarity using molecular weight, logP, hydrogen bond donors/acceptors, and topological polar surface area (TPSA) .
  • Spectral Libraries: MS/MS fragmentation patterns (via in-source CID) differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 .

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